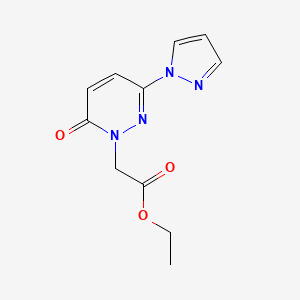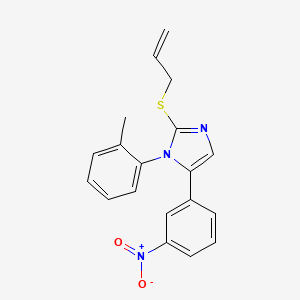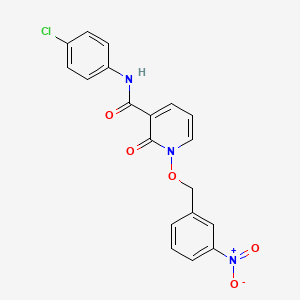
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on related compounds, including those involving thiourea derivatives and dimethylamino functional groups, is significant due to their diverse chemical reactions and potential applications in various fields such as catalysis, medicinal chemistry, and materials science. The synthesis and study of these compounds contribute to a broader understanding of their chemical behavior, molecular structure, and potential utility.
Synthesis Analysis
The synthesis of related thiourea derivatives involves innovative approaches to achieve high yields and selectivity. For instance, an efficient green synthesis method under solvent-free conditions using microwave irradiation highlights the trend towards more sustainable and efficient synthesis methods (M. Reddy, G. S. Reddy, Y. Jeong, 2014). These methods emphasize the importance of catalyst choice and reaction conditions in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of thiourea derivatives reveals significant aspects of their chemical behavior. X-ray crystallography studies provide detailed insights into the arrangement of atoms and the geometry of molecules, which is crucial for understanding their reactivity and interactions with other molecules. For example, the structural analysis of N,N′-bis(2-dialkylaminophenyl)thioureas demonstrates the influence of intramolecular hydrogen bonds on the molecular structure (Kyounghoon Lee, 2023).
Chemical Reactions and Properties
Chemical reactions involving thiourea derivatives are diverse, reflecting their reactivity towards various functional groups and conditions. The synthesis of PETT analogues illustrates the potential for creating compounds with antibacterial and anti-HIV activities, showcasing the chemical versatility of thiourea derivatives (R. Patel, K. Chikhalia, C. Pannecouque, E. Clercq, 2007). These chemical properties are essential for the development of new pharmaceuticals and materials.
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. Studies on triorganotin cations stabilized by intramolecular coordination provide insight into the solubility behavior of these compounds in various solvents, which is crucial for their application in different domains (G. Koten, J. Jastrzebski, J. G. Noltes, A. Spek, J. C. Schoone, 1978).
Chemical Properties Analysis
The reactivity of thiourea derivatives towards various reagents and conditions underlines their chemical properties. For instance, the generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene demonstrates the compound's versatility in undergoing different types of alkylation and ring closure reactions (G. Roman, 2013). These reactions are fundamental for the synthesis of novel compounds with potential applications in different scientific fields.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(2)14(12-8-9-20-11-12)10-16-15(19)17-13-6-4-3-5-7-13/h3-9,11,14H,10H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZUWFVAUGDBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)

